molecular formula C23H20N2O2 B12139132 N-[(1Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

N-[(1Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Cat. No.: B12139132
M. Wt: 356.4 g/mol
InChI Key: ZBTYFIVKRZUEAY-PGMHBOJBSA-N
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Description

N-[(1Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound with a molecular formula of C23H20N2O2 This compound is characterized by its unique structure, which includes a benzylamino group, a phenylprop-1-en-2-yl group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves the reaction of benzylamine with a suitable precursor, such as a phenylprop-1-en-2-one derivative. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-[(1Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide include:

  • N-[(1Z)-3-(tert-Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-nitrobenzamide
  • N-[(1Z)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H20N2O2/c26-22(20-14-8-3-9-15-20)25-21(16-18-10-4-1-5-11-18)23(27)24-17-19-12-6-2-7-13-19/h1-16H,17H2,(H,24,27)(H,25,26)/b21-16-

InChI Key

ZBTYFIVKRZUEAY-PGMHBOJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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